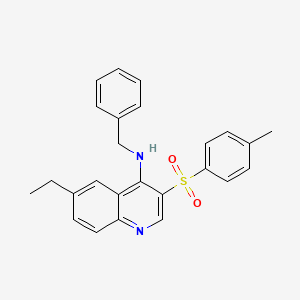

N-benzyl-6-ethyl-3-tosylquinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

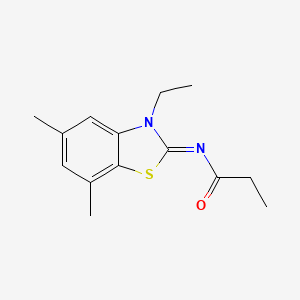

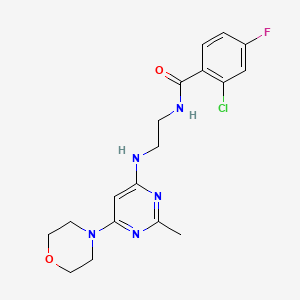

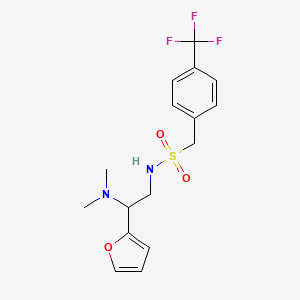

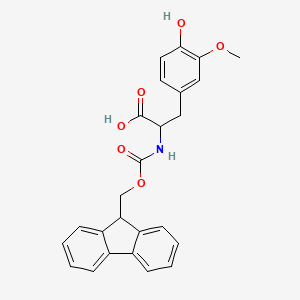

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline backbone would likely contribute to the compound’s aromaticity and stability . The benzyl, ethyl, and tosyl groups would also influence the compound’s physical and chemical properties .

Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure and the nature of its functional groups . The quinoline ring might participate in electrophilic substitution reactions, while the benzyl, ethyl, and tosyl groups could be involved in various other reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups . These could include properties like solubility, melting point, boiling point, and reactivity .

Applications De Recherche Scientifique

Biocatalysis and Enzyme Engineering

N-benzyl-6-ethyl-3-tosylquinolin-4-amine has been investigated for its role in enzyme engineering. Specifically, researchers have focused on enhancing Mesorhizobium imine reductase (Mes IRED) , a key component in natural product and pharmaceutical synthesis. By employing alanine scanning and consensus mutation techniques, they identified 12 single-site Mes IRED mutants. Notably, mutants derived from amino acids I177, V212, I213, and A241 significantly improved the conversion of N-benzylpyrrolidine and N-benzylpiperidine. For instance, the best-performing mutant, Mes IRED V212A/I213V (M1), increased N-benzylpyrrolidine conversion from 23.7% to an impressive 74.3%. Similarly, Mes IRED V212A/I177A/A241I (M2) enhanced N-benzylpiperidine conversion from 22.8% to 66.8%. Tunnel analysis revealed that M1 and M2 mutants have more efficient tunnels for larger product movement compared to wild-type Mes IRED. These findings offer valuable insights for rational enzyme design and aid drug synthesis .

Synthetic Routes and Medicinal Chemistry

N-benzyl-6-ethyl-3-tosylquinolin-4-amine plays a crucial role in synthetic routes. For instance, when 1-(2-aminophenyl) ethenone reacts with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) at 80°C, it produces 1-(2,4-dimethylquinoline-3-yl) ethenone. This reaction occurs in fair yield and contributes to the synthesis of important intermediates .

Heterocyclic Chemistry and Biological Activities

Researchers have explored N-benzyl-6-ethyl-3-tosylquinolin-4-amine and related compounds in the context of heterocyclic chemistry. These compounds are building blocks for various heterocycles, ranging from four-membered to seven-membered rings. Many of these heterocycles exhibit unique biological activities. While specific examples are not provided in the available literature, this area of study holds promise for drug discovery and development .

Photophysics and Luminescent Properties

Exploring the photophysical properties of N-benzyl-6-ethyl-3-tosylquinolin-4-amine is essential. Researchers can study its absorption and emission spectra, quantum yield, and fluorescence behavior. Understanding its luminescent properties could lead to applications in sensors, imaging agents, or optoelectronic devices.

Mécanisme D'action

Target of Action

It is known that quinolone derivatives, which this compound is a part of, have been reported to harbor vast therapeutic potential . They are a privileged scaffold in medicinal chemistry and find their utility in drugs ranging from anticancer, antibacterial, antiviral to cystic fibrosis, and cardiotonic .

Mode of Action

Quinolone derivatives have been known to interact with various targets in the body, leading to a range of biological responses . These interactions often result in changes at the molecular level, which can lead to alterations in cellular function and overall physiological responses.

Biochemical Pathways

It is known that quinolone derivatives can influence a variety of biochemical pathways . For instance, they have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .

Result of Action

Given the broad range of biological activities associated with quinolone derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Safety and Hazards

Propriétés

IUPAC Name |

N-benzyl-6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c1-3-19-11-14-23-22(15-19)25(27-16-20-7-5-4-6-8-20)24(17-26-23)30(28,29)21-12-9-18(2)10-13-21/h4-15,17H,3,16H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYKFYZIUFBOME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-ethyl-3-tosylquinolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B2446937.png)

![N-(3-chloro-2-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2446940.png)

![9-(4-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446941.png)

![4-chloro-N-(3,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2446942.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2446943.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2446945.png)